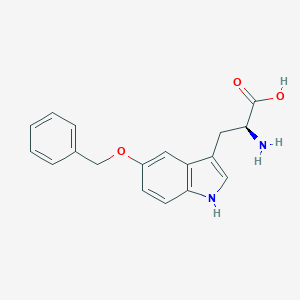

5-Benzyloxy-DL-tryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNDJBYANKHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-25-8, 6383-70-6 | |

| Record name | 5-(Phenylmethoxy)tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyloxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1956-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-benzyloxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, distinguished by the presence of a benzyl ether protecting group at the 5-position of the indole ring. This modification makes it a valuable intermediate in organic synthesis and pharmaceutical research. The benzyloxy group serves as a protective shield, enabling selective chemical reactions at other sites of the molecule, particularly in the intricate process of peptide synthesis. The racemic "DL" form provides a mixture of both stereoisomers, which can be advantageous in studies exploring stereochemical influences in drug design and biological interactions.[1] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and analytical methodologies, and a discussion of its current and potential applications in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₃ | [2][3][4][5] |

| Molecular Weight | 310.35 g/mol | [2][3][4][5] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | Not available | |

| Boiling Point | 563.4°C at 760 mmHg | [4] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones.[4] Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer. | |

| Density | 1.323 g/cm³ | [4] |

| Flash Point | 294.6°C | [4] |

| Refractive Index | 1.682 | [4] |

| CAS Number | 1956-25-8, 6383-70-6 | [1][2][3][5] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the hydroxyl group of a 5-hydroxy-DL-tryptophan precursor. A common synthetic strategy is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide.

A representative synthetic scheme starting from 5-hydroxy-L-tryptophan has been described.[6] This multi-step process involves:

-

Esterification of the carboxylic acid and protection of the alpha-amino group.

-

Alkylation of the 5-hydroxyl group with benzyl bromide in the presence of a base like cesium carbonate.

-

Saponification of the ester to yield the carboxylic acid.

-

Removal of the amino-protecting group to afford the final product.[6]

It's important to note that while this example uses the L-enantiomer as a starting material, similar principles apply to the synthesis of the DL-racemic mixture.

Experimental Protocol: Synthesis of 5-Benzyloxy-L-tryptophan (Illustrative)

This protocol is adapted from a literature procedure for the L-enantiomer and serves as a general guideline.[6]

Step 1: Protection of 5-hydroxy-L-tryptophan

-

5-hydroxy-L-tryptophan is first converted to its methyl ester by treatment with thionyl chloride in methanol.

-

The resulting amino ester is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like DIEA in dichloromethane.[6]

Step 2: Benzylation

-

The protected 5-hydroxy-L-tryptophan derivative is dissolved in acetone.

-

Cesium carbonate and benzyl bromide are added, and the mixture is stirred at room temperature.[6]

Step 3: Saponification

-

The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water.[6]

Step 4: Deprotection

-

The Boc protecting group is removed using a strong acid, such as 4N HCl in dioxane, to yield 5-benzyloxy-L-tryptophan hydrochloride.[6]

Purification: Purification of the final product is typically achieved through recrystallization or column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons of the indole and benzyl groups, the alpha- and beta-protons of the amino acid backbone, and the methylene protons of the benzyl group.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The PubChem entry for 5-Benzyloxytryptophan provides a list of spectral information including ¹³C NMR data.[2]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the molecular weight of this compound (310.35 g/mol ).[2][5] Fragmentation patterns can provide structural information, often showing cleavage of the benzyl group or fragmentation of the amino acid side chain.[7]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

N-H stretching of the indole ring and the amino group.

-

C-H stretching of the aromatic and aliphatic portions.

-

C=O stretching of the carboxylic acid group.

-

C-O stretching of the benzyl ether.

The PubChem database contains IR spectral data for 5-Benzyloxytryptophan.[2]

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Peptide Synthesis: The benzyloxy group acts as a protecting group for the 5-hydroxy functionality of tryptophan, preventing unwanted side reactions during peptide synthesis. This allows for the site-specific incorporation of this modified amino acid into peptide chains.[1]

Precursor for Bioactive Compounds: It is a key intermediate in the synthesis of various bioactive compounds and peptidomimetics.[1] The indole scaffold is a common feature in many pharmacologically active molecules. For example, 5-benzyloxyindole, a related compound, is used in the preparation of protein kinase C (PKC) inhibitors.[8]

Neuropharmacology Research: The structural similarity of the indole ring to neurotransmitters like serotonin suggests potential interactions with serotonergic pathways.[1] Derivatives of this compound are being investigated for their potential anxiolytic and sedative properties.[1]

Immunomodulation: The tryptophan metabolic pathway is involved in immune regulation. By modifying the tryptophan structure, researchers are exploring the development of compounds that can modulate immune responses, making this compound a compound of interest for developing therapies for inflammatory and autoimmune diseases.[1]

LAT1 Inhibition: Research has shown that 5-benzyloxy-L-tryptophan can act as a moderately potent inhibitor of the L-type amino acid transporter 1 (LAT1), which is a target in anticancer drug discovery.[6] This suggests a potential therapeutic avenue for this compound and its derivatives.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

General Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[4][9][11]

-

Storage: Store in a cool, dry place, protected from light.[3] It is recommended to store at -20°C.[3]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals.[4]

Conclusion

This compound is a chemically versatile and scientifically significant molecule. Its unique structure, combining the core of an essential amino acid with a strategically placed protecting group, makes it an invaluable tool for researchers in peptide synthesis, medicinal chemistry, and drug discovery. As our understanding of the intricate roles of tryptophan and its metabolites in human health and disease continues to grow, the importance of derivatives like this compound in the development of novel therapeutics is set to expand.

References

- 1. 1956-25-8(this compound) | Kuujia.com [kuujia.com]

- 2. 5-Benzyloxytryptophan | C18H18N2O3 | CID 97908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Benzyloxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 5-Benzyloxy-DL-tryptophan in Synthetic Chemistry and Beyond

This compound is a synthetic derivative of the essential amino acid tryptophan, distinguished by a benzyloxy group at the 5-position of the indole ring.[1] This modification makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive compounds and peptidomimetics.[1] The benzyloxy group acts as a protective shield, enabling selective reactions during complex peptide synthesis.[1] Furthermore, its racemic DL-form allows for studies on stereochemical impacts in drug design.[1] A thorough understanding of its molecular structure is paramount for its effective application in pharmaceutical research, including the exploration of serotonin-related pathways.[1] This guide provides a comprehensive, technically-focused framework for the elucidation of its structure, emphasizing the synergy between various analytical techniques to ensure scientific rigor and validated results.

Foundational Characteristics

A successful structure elucidation begins with a clear understanding of the compound's basic properties.

| Property | Value | Source |

| CAS Number | 1956-25-8 | [1][2] |

| Molecular Formula | C18H18N2O3 | [1][3][4][5] |

| Molecular Weight | 310.35 g/mol | [1][3][4][5] |

| Appearance | White to light yellow or light red powder/crystal | |

| IUPAC Name | 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | [2] |

The Analytical Gauntlet: A Multi-faceted Approach to Structure Verification

The elucidation of this compound's structure is not reliant on a single technique but rather a constellation of spectroscopic and chromatographic methods. Each technique provides a unique piece of the molecular puzzle, and their collective data provides a self-validating confirmation of the structure.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete analysis of this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

The structure of this compound contains several distinct proton and carbon environments that give rise to characteristic NMR signals.

Caption: Key structural features of this compound for NMR analysis.

¹H NMR:

-

Aromatic Protons: Expect a complex pattern in the aromatic region (typically 6.5-8.0 ppm). The protons on the indole ring and the benzyl group will have distinct chemical shifts and coupling patterns.

-

Amino Acid Moiety: The α-proton (CH) and β-protons (CH₂) will appear in the aliphatic region, typically between 3.0 and 4.5 ppm. Their splitting patterns will provide information about their connectivity.

-

Benzyloxy Methylene Protons: A characteristic singlet or a pair of doublets for the -O-CH₂- protons of the benzyl group will be present, usually around 5.0 ppm.[6]

-

N-H and O-H Protons: The indole N-H and the carboxylic acid O-H protons will appear as broad singlets and their chemical shifts can be concentration and solvent-dependent. The amine (NH₂) protons will also be present.

¹³C NMR:

-

Aromatic Carbons: A series of signals in the downfield region (100-140 ppm) will correspond to the carbons of the indole and benzyl rings.

-

Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically above 170 ppm.

-

Aliphatic Carbons: The α-carbon and β-carbon of the amino acid side chain will appear in the upfield region (typically 25-60 ppm).

-

Benzyloxy Methylene Carbon: The -O-CH₂- carbon will have a characteristic chemical shift around 70 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acid derivatives.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote ionization, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS): To gain further structural insights, perform fragmentation of the parent ion to observe characteristic daughter ions.

-

Parent Ion: The primary observation should be the molecular ion peak corresponding to the exact mass of this compound (C₁₈H₁₈N₂O₃, exact mass: 310.1317).

-

Fragmentation Pattern: The fragmentation pattern can reveal key structural motifs. Common fragmentation pathways for tryptophan derivatives include the loss of the carboxylic acid group and cleavage of the amino acid side chain. The benzyloxy group may also undergo characteristic fragmentation.

Table of Expected Mass Fragments:

| m/z | Possible Fragment |

| 311.1396 | [M+H]⁺ |

| 293.1290 | [M+H - H₂O]⁺ |

| 265.1341 | [M+H - HCOOH]⁺ |

| 130.0657 | Indole side chain fragment |

| 91.0548 | Benzyl cation [C₇H₇]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A standard FTIR spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

The FTIR spectrum of this compound will exhibit absorption bands characteristic of its various functional groups.

Table of Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3300 | N-H (indole) | Stretching |

| 3200-2500 | O-H (carboxylic acid) | Stretching (broad) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1725-1700 | C=O (carboxylic acid) | Stretching |

| 1650-1550 | N-H (amine) | Bending |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O (ether) | Stretching |

The presence of these characteristic bands provides strong evidence for the functional groups that constitute the this compound molecule.[7][8][9]

Chromatographic Purity Assessment: The Final Check

While spectroscopic methods elucidate the structure, chromatography is essential to confirm the purity of the sample. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.[10][11][12]

-

Column: A reverse-phase column (e.g., C18) is typically used for the separation of amino acid derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (around 280 nm) is suitable. A photodiode array (PDA) detector can provide additional spectral information.[10]

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition.

-

Analysis: The sample is injected onto the column, and the retention time and peak purity are analyzed. A single, sharp peak is indicative of a pure compound.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation, and FTIR identifies the key functional groups. HPLC/UPLC validates the purity of the analyzed sample. By integrating the insights from each of these methods, a confident and unambiguous assignment of the molecular structure can be achieved, providing the necessary assurance for its application in research and development.

References

- 1. 1956-25-8(this compound) | Kuujia.com [kuujia.com]

- 2. 5-Benzyloxytryptophan | C18H18N2O3 | CID 97908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. goldbio.com [goldbio.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Benzyloxy-DL-tryptophan

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-DL-tryptophan is a synthetically modified amino acid derived from the essential amino acid tryptophan.[1][2] While its structural similarity to serotonin precursors has led to inquiries about its role in neurotransmitter synthesis, current scientific evidence points to its primary mechanism of action as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1).[3][4] This transporter is a key player in cellular nutrient uptake and is notably overexpressed in various cancer types, making it a significant target in oncology research.[4] This guide provides a comprehensive overview of the established mechanism of this compound as a LAT1 inhibitor, supported by quantitative data and detailed experimental protocols. Furthermore, we will explore the hypothetical mechanism of action related to the serotonin pathway and outline the necessary experimental designs to investigate this potential secondary role.

Introduction to this compound

This compound is a derivative of tryptophan characterized by the presence of a benzyloxy group at the 5-position of the indole ring.[1] This modification significantly alters its biochemical properties compared to its parent molecule, tryptophan, and the direct serotonin precursor, 5-hydroxytryptophan (5-HTP).[1][5] It is primarily utilized as a reagent in chemical synthesis and as a tool compound in biochemical research.[2][6][7]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 310.35 g/mol | [2] |

| CAS Number | 6383-70-6 | [2] |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Storage | -20°C, protect from light | [7] |

Primary Mechanism of Action: Inhibition of L-type Amino Acid Transporter 1 (LAT1)

The most well-documented mechanism of action for this compound is its role as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1][3] LAT1 is responsible for the sodium-independent transport of large neutral amino acids, such as leucine, tryptophan, and tyrosine, across the cell membrane.[4] This transporter is crucial for supplying essential amino acids for protein synthesis and metabolic processes.

Significance of LAT1 in Disease

LAT1 is overexpressed in a wide range of human cancers and is associated with tumor growth, proliferation, and survival.[4] By competitively blocking the uptake of essential amino acids, LAT1 inhibitors can induce a state of amino acid deprivation in cancer cells, leading to cell growth arrest and apoptosis. This makes LAT1 an attractive target for the development of novel anti-cancer therapeutics.[3]

Quantitative Analysis of LAT1 Inhibition

Studies have demonstrated that 5-benzyloxy-L-tryptophan is a moderately potent inhibitor of LAT1.[3] In HT-29 human colon carcinoma cells, which exhibit high levels of LAT1 expression, 5-benzyloxy-L-tryptophan was found to inhibit the uptake of radiolabeled L-leucine with an IC₅₀ of 19 µM.[3] It is important to note that this inhibitory activity is specific to the 5-benzyloxy isomer, as 4-, 6-, and 7-benzyloxy-L-tryptophan did not show significant inhibition at concentrations below 100 µM.[3] Furthermore, it has been shown that 5-benzyloxy-L-tryptophan itself is not a substrate for LAT1-mediated transport.[3]

| Compound | Target | Cell Line | Assay | IC₅₀ | Reference |

| 5-Benzyloxy-L-tryptophan | LAT1 | HT-29 | [³H]-L-leucine uptake | 19 µM | [3] |

Experimental Protocol: LAT1 Inhibition Assay

The following protocol outlines a standard method for assessing the inhibitory activity of this compound on LAT1 function using a radiolabeled substrate.

Objective: To determine the IC₅₀ of this compound for the inhibition of LAT1-mediated L-leucine uptake in a suitable cancer cell line (e.g., HT-29).[3][5]

Materials:

-

HT-29 cells (or other high LAT1-expressing cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

24-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS)

-

L-[³H]-leucine (radiolabeled substrate)

-

This compound (test inhibitor)

-

BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) (known LAT1 inhibitor, positive control)

-

Scintillation fluid

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed HT-29 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Solutions: Prepare stock solutions of this compound and BCH in a suitable solvent (e.g., DMSO). Prepare a working solution of L-[³H]-leucine in HBSS.

-

Inhibition Assay: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed HBSS. b. Add HBSS containing various concentrations of this compound or BCH to the wells. Include a vehicle control (solvent only). c. Pre-incubate the cells with the inhibitors for a specified time (e.g., 10 minutes) at 37°C. d. Initiate the uptake by adding HBSS containing a fixed concentration of L-[³H]-leucine and the respective inhibitor concentrations. e. Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a cell lysis buffer to each well and incubating for at least 30 minutes. b. Transfer the lysate to scintillation vials. c. Add scintillation fluid to each vial and mix thoroughly. d. Measure the radioactivity in a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the radioactivity counts.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Mechanism: A Prodrug for Serotonin Synthesis?

Given its structural similarity to 5-hydroxytryptophan (5-HTP), a direct precursor in the biosynthesis of serotonin, it is plausible to hypothesize that this compound could act as a prodrug.[5][8] This would require the in vivo cleavage of the benzyloxy group to yield 5-HTP.

References

- 1. The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformationally restricted derivatives of L-tyrosine and L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 - American Chemical Society [acs.digitellinc.com]

- 5. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-Benzyloxy-DL-tryptophan: A Versatile Tool in Chemical Synthesis and Pharmacological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Modified Amino Acid

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a benzyl group protecting the hydroxyl function at the 5-position of the indole ring.[1][2] This modification imparts specific chemical properties that make it a valuable tool in distinct areas of scientific research. While supplied as a racemic mixture (DL-), its primary applications often leverage the biological activity of the L-enantiomer or utilize the compound as a stable intermediate in multi-step chemical syntheses.[3][4] This guide provides a technical overview of its core applications, focusing on its utility as a synthetic precursor for neurochemicals and as a pharmacological inhibitor in cancer research.

Part 1: Application in Chemical Synthesis - A Protected Gateway to 5-Hydroxytryptophan

The principal application of this compound in chemical and pharmaceutical research is its role as a protected precursor to 5-hydroxytryptophan (5-HTP).[1][4] 5-HTP is the immediate biochemical precursor to the neurotransmitter serotonin and the neurohormone melatonin, making it a compound of significant interest in neuroscience and pharmacology.[5][6]

The Rationale for a Protecting Group Strategy

Direct synthesis of 5-HTP can be challenging due to the reactive nature of the hydroxyl group on the indole ring. This group can interfere with reactions intended for other parts of the molecule, leading to unwanted side products and reduced yields. The benzyl group in this compound serves as a robust and reliable protecting group for this hydroxyl function.

Why the Benzyl Group is Effective:

-

Stability: The benzyl ether linkage is stable under a wide range of reaction conditions, including those typically used in peptide synthesis and other modifications of the amino acid backbone.[7][8]

-

Facile Removal: Despite its stability, the benzyl group can be cleanly and efficiently removed under specific, mild conditions, most commonly through catalytic hydrogenolysis.[1][4] This deprotection step regenerates the free hydroxyl group to yield 5-hydroxytryptophan with high purity.

Synthetic Workflow: From Protected Precursor to Bioactive Molecule

The conversion of this compound to 5-hydroxytryptophan is a cornerstone of its utility. The process involves a straightforward deprotection step.

Caption: Synthetic conversion of this compound to 5-hydroxytryptophan.

Experimental Protocol: Catalytic Hydrogenolysis for Deprotection

This protocol describes the debenzylation of this compound to synthesize 5-hydroxy-DL-tryptophan.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst (typically 10%)

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

-

Hydrogen gas (H₂) source

-

Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent in the reaction vessel. The choice of solvent can influence reaction rates.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 5-10% by weight of the starting material.

-

Hydrogenation: Secure the reaction vessel, evacuate the air, and introduce hydrogen gas. The reaction can be run at atmospheric pressure (balloon) or higher pressures in a specialized apparatus for faster reaction times.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step is crucial as palladium can be pyrophoric.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 5-hydroxy-DL-tryptophan.

-

Purification (Optional): The product can be further purified by recrystallization if necessary.

This synthetic route provides a reliable method for producing 5-HTP, which can then be used in a variety of research applications, including studies on the serotonergic system or as a building block for more complex molecules.[5][6]

Part 2: Pharmacological Application - Targeting Cancer Metabolism

A significant and clinically relevant area of research for the chiral L-isomer, 5-benzyloxy-L-tryptophan, is its role as an inhibitor of the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5).[3][9]

LAT1: A Key Nutrient Transporter in Cancer

LAT1 is a membrane transporter responsible for the uptake of large neutral amino acids, such as leucine, isoleucine, and tryptophan, into cells.[1][10] These amino acids are essential for protein synthesis and cellular metabolism.[3] Many types of cancer cells exhibit rapid growth and proliferation, which creates a high demand for nutrients. To meet this demand, cancer cells often upregulate the expression of transporters like LAT1.[10][11] High LAT1 expression is correlated with poor prognosis in various cancers, making it an attractive target for anticancer drug development.[1][4]

Caption: LAT1 facilitates amino acid uptake, promoting cancer cell growth via mTORC1 signaling. 5-Benzyloxy-L-tryptophan blocks this transport.

5-Benzyloxy-L-tryptophan as a LAT1 Inhibitor

Research has identified 5-benzyloxy-L-tryptophan as a moderately potent inhibitor of LAT1.[3][9] The addition of the bulky benzyloxy group at the 5-position of the indole ring appears to convert the molecule from a transport substrate (like tryptophan) into an inhibitor.[12] This inhibitory activity prevents cancer cells from taking up essential amino acids, thereby starving them and hindering their growth and proliferation.

Quantitative Analysis of LAT1 Inhibition:

The inhibitory potency of 5-benzyloxy-L-tryptophan and its derivatives is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value.

| Compound | Cell Line / System | Assay | IC₅₀ (μM) | Reference |

| 5-Benzyloxy-L-tryptophan | HT-29 Human Colon Carcinoma | [³H]-L-leucine uptake | 19 | [3][13] |

| 5-Benzyloxy-L-tryptophan | LAT1-containing proteoliposomes | [³H]-Histidine transport | 1.48 | [9] |

Experimental Protocol: LAT1 Inhibition Assay

This protocol outlines a typical cell-based assay to measure the inhibition of LAT1-mediated amino acid uptake.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., HT-29).[3]

-

Cell culture reagents.

-

Radiolabeled LAT1 substrate (e.g., [³H]-L-leucine).[3]

-

5-Benzyloxy-L-tryptophan (and other test compounds).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the LAT1-expressing cells in a multi-well plate and grow them to a suitable confluency.

-

Preparation of Inhibitors: Prepare stock solutions of 5-benzyloxy-L-tryptophan and other test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the uptake buffer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the different concentrations of the inhibitor for a short period.

-

Uptake Assay: Add the radiolabeled amino acid substrate to the wells and incubate for a defined period (e.g., 1-5 minutes) to allow for transport into the cells.

-

Termination and Washing: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer to remove any non-transported substrate.

-

Cell Lysis and Counting: Lyse the cells (e.g., with NaOH or a lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of amino acid transported. Plot the transport activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Broader Context and Future Directions

While the primary, well-documented research uses of this compound are as a synthetic intermediate and a LAT1 inhibitor, its structure places it at the intersection of several important biological pathways.

Connection to the Serotonin Pathway

As a protected form of 5-HTP, this compound is intrinsically linked to the serotonin synthesis pathway. Serotonin is a critical neurotransmitter implicated in mood, sleep, appetite, and numerous psychiatric conditions.[6] The ability to synthesize 5-HTP reliably using this precursor is vital for researchers developing therapeutics for depression, anxiety, and other serotonin-related disorders.[5][12]

Caption: The serotonin synthesis pathway, highlighting where synthetically derived 5-HTP from this compound enters.

Future Research Perspectives

-

Prodrug Development: The benzyloxy group could potentially be explored for designing prodrugs of 5-HTP. An in vivo debenzylation mechanism, if efficient, could allow for a slow and sustained release of 5-HTP, which might offer therapeutic advantages over direct 5-HTP administration.[5]

-

LAT1 Inhibitor Optimization: 5-Benzyloxy-L-tryptophan serves as a valuable scaffold for the development of more potent and selective LAT1 inhibitors.[3] Structure-activity relationship (SAR) studies, exploring different substituents on the indole ring and modifications to the amino acid backbone, are an active area of research in medicinal chemistry.

-

Neuro-Oncology: Given that LAT1 is also highly expressed at the blood-brain barrier and in brain tumors, inhibitors like 5-benzyloxy-L-tryptophan could be investigated for their potential in treating central nervous system malignancies.

Conclusion

This compound is a modified amino acid with a dual identity in the research landscape. For the synthetic chemist, it is a stable, protected building block, providing a reliable pathway to 5-hydroxytryptophan and enabling the synthesis of complex neuroactive compounds. For the pharmacologist and cancer biologist, its L-enantiomer is a valuable tool for probing and inhibiting the LAT1 transporter, a critical nutrient gateway that fuels the growth of cancer cells. Its continued use and modification will undoubtedly contribute to advancements in both neuroscience and oncology.

References

- 1. 5-Hydroxytryptophan synthesis - chemicalbook [chemicalbook.com]

- 2. US3883554A - Process for preparing 5-hydroxy-tryptophan and its derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacokinetics of L-tryptophan following its intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacology of rising oral doses of 5-hydroxytryptophan with carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Benzyloxy-DL-tryptophan (CAS 6383-70-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Modified Amino Acid

5-Benzyloxy-DL-tryptophan is a synthetically modified derivative of the essential amino acid tryptophan.[1][2] Its structure, featuring a benzyl group protecting the hydroxyl group at the 5-position of the indole ring, makes it a valuable tool in various scientific endeavors. This modification prevents unwanted reactions at the 5-position, allowing for specific chemical manipulations at other sites of the molecule. Primarily, it serves as a crucial intermediate in chemical synthesis and a tool molecule for studying the biological activities and metabolic pathways of tryptophan and its derivatives.[3][4] Its applications are particularly relevant in drug discovery and medicinal chemistry.[3]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and outcomes.

| Property | Value | Source |

| CAS Number | 6383-70-6 | [1][3][4][5][6] |

| Molecular Formula | C18H18N2O3 | [1][3][4][5][6][7] |

| Molecular Weight | 310.35 g/mol | [1][3][6][7] |

| Appearance | White to light yellow crystalline powder | [3][8] |

| Boiling Point | 563.4°C at 760 mmHg | [3] |

| Flash Point | 294.6°C | [3] |

| Density | 1.323 g/cm³ | [3] |

| Refractive Index | 1.682 | [3] |

| Solubility | Soluble in some organic solvents like alcohols, ethers, and ketones. | [3] Sparingly soluble in aqueous buffers. For aqueous solutions, it's recommended to first dissolve in DMSO and then dilute with the chosen buffer. |

| Storage | Store at -20°C, protected from light.[3][4] It is recommended to store desiccated.[4] |

Expert Insight: The benzyl protecting group significantly alters the polarity of the native tryptophan molecule, rendering it more soluble in organic solvents. This is a critical consideration when designing reaction conditions or purification protocols. The compound's sensitivity to light and air necessitates storage under inert gas in a cool, dark place to prevent degradation.[8]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes exist, a common approach involves the protection of the 5-hydroxy group of a tryptophan precursor.[3]

A Representative Synthetic Pathway

A frequently employed strategy starts with a commercially available 5-hydroxy-L-tryptophan.[9] The synthesis can be accomplished in a five-step sequence.[9] This involves the conversion to the corresponding methyl ester, followed by Nα-BOC protection.[9] The resulting intermediate is then alkylated with benzyl bromide.[9] Subsequent ester saponification and BOC-cleavage yield the final product.[9]

Caption: A simplified synthetic route to 5-Benzyloxy-L-tryptophan.

Causality in Experimental Choices: The use of a BOC protecting group for the amine is strategic. It is stable under the basic conditions required for the benzylation of the hydroxyl group but can be readily removed under acidic conditions without affecting the newly formed benzyl ether. The choice of cesium carbonate as a base for the benzylation is often preferred due to its mildness and high efficiency in such O-alkylation reactions.

Purification and Validation

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and depends on the solubility profile of the compound and any impurities. A mixture of polar and non-polar solvents is often employed to achieve optimal crystal formation.

Self-Validating Protocol: The purity of the final product must be rigorously assessed. This is a self-validating step to ensure the material is suitable for downstream applications. A combination of analytical techniques should be employed:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure and identify any residual impurities.

Analytical Characterization: Confirming Identity and Purity

Robust analytical methods are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for analyzing tryptophan derivatives.[14] The expected molecular ion peak would correspond to the molecular weight of 310.35 g/mol . Fragmentation patterns can provide further structural information.[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing purity and can also be used for purification. A reversed-phase C18 column is often suitable for separating tryptophan and its derivatives.[16][17][18] The method can be optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).

Caption: A standard analytical workflow for compound validation.

Applications in Research and Drug Development

This compound's primary utility lies in its role as a protected precursor and a research tool.

Peptide Synthesis

In peptide synthesis, the benzyl group serves as an effective protecting group for the 5-hydroxy functionality of tryptophan.[19] This prevents unwanted side reactions during peptide coupling and allows for the selective deprotection of other functional groups. The Fmoc (9-fluorenylmethyloxycarbonyl) protected version, Fmoc-5-benzyloxy-DL-tryptophan, is also commercially available for use in solid-phase peptide synthesis.[20]

Investigating Tryptophan Metabolism and Signaling

Tryptophan is a precursor to several important bioactive molecules, including the neurotransmitter serotonin and melatonin.[21][22][23] this compound can be used as a tool to study the enzymes and pathways involved in tryptophan metabolism. For example, it has been investigated as an inhibitor of the L-type amino acid transporter 1 (LAT1), a target in anticancer drug discovery.[9] Studies have shown that 5-benzyloxy-l-tryptophan is a moderately potent inhibitor of LAT1-mediated leucine transport.[9]

Precursor for Synthesizing Novel Compounds

The protected 5-hydroxy group allows for chemical modifications at other positions of the indole ring or the amino acid side chain. This enables the synthesis of a wide range of novel tryptophan derivatives with potential therapeutic applications. The synthesis of 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin, can be achieved from precursors like 5-benzyloxygramine.[21]

Safety and Handling: A Prudent Approach

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.[24] Avoid contact with skin and eyes.[3][24] Minimize dust generation and accumulation.[25]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[24] Store at -20°C for long-term stability.[4]

-

In case of exposure:

Trustworthiness through Self-Validation: The provided safety information is a synthesis of general laboratory safety practices and specific recommendations from safety data sheets for similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling the compound.

Conclusion: A Versatile Tool for Scientific Advancement

This compound, with its unique chemical structure, serves as an indispensable tool for researchers in medicinal chemistry, biochemistry, and drug development. Its role as a protected intermediate in synthesis and as a probe for biological systems underscores its importance. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for leveraging its full potential in advancing scientific discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1956-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. goldbio.com [goldbio.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 6383-70-6 | CAS DataBase [m.chemicalbook.com]

- 7. 5-Benzyloxytryptophan | C18H18N2O3 | CID 97908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1956-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR spectrum [chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. hmdb.ca [hmdb.ca]

- 13. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 14. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of isomeric 5-hydroxytryptophan- and oxindolylalanine-containing peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 19. Control of ditryptophan cross-linking: dihydrotryptophan as a tryptophan precursor in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 24. echemi.com [echemi.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid DL-tryptophan, distinguished by the presence of a benzyl ether protecting group at the 5-position of the indole ring. This modification is of significant interest in medicinal chemistry and drug development, primarily serving as a crucial intermediate in the synthesis of various bioactive compounds. Its protected hydroxyl group allows for selective chemical manipulations at other positions of the tryptophan molecule, making it a versatile building block in the synthesis of peptides and analogues of the neurotransmitter serotonin. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and insights into its applications in scientific research.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, storage, and application in research and synthesis.

Identifiers and Chemical Structure

The unique chemical identity of this compound is defined by its various nomenclature and registry numbers.

| Identifier | Value |

| IUPAC Name | 2-amino-3-[5-(phenylmethoxy)-1H-indol-3-yl]propanoic acid[1][2] |

| CAS Number | 6383-70-6[3][4][5][6] |

| Molecular Formula | C₁₈H₁₈N₂O₃[3][4][6] |

| Molecular Weight | 310.35 g/mol [3][4][6] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N[2] |

| InChI Key | DFGNDJBYANKHIO-UHFFFAOYSA-N[2] |

digraph "5-Benzyloxy-DL-tryptophan_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="CH"]; N1 [label="NH"]; C12 [label="C"]; C13 [label="CH₂"]; C14 [label="CH"]; N2 [label="NH₂"]; C15 [label="C"]; O2 [label="O"]; O3 [label="OH"];

// Benzyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5];

// Ether linkage C7 -- O1 [len=1.5]; O1 -- C8 [len=1.5];

// Indole ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5]; N1 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C11 [len=1.5]; C10 -- C12 [len=1.5];

// Amino acid side chain C13 -- C14 [len=1.5]; C14 -- N2 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- O2 [style=double, len=1.5]; C15 -- O3 [len=1.5]; }

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of this compound dictate its appearance, solubility, and behavior under various temperatures.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [3][7] |

| Melting Point | Not precisely defined, decomposition may occur at high temperatures. | |

| Boiling Point | 563.4°C at 760 mmHg (Predicted) | [3] |

| Flash Point | 294.6°C (Predicted) | [3] |

| Density | 1.323 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones.[3] Sparingly soluble in aqueous buffers. | |

| Storage | Store at -20°C, protected from light.[3][5] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound. While a comprehensive dataset is not publicly available, typical spectral characteristics can be inferred from its structural motifs.

-

¹H NMR: Expected signals would include aromatic protons from both the indole and benzyl rings, methylene protons of the benzyl group and the amino acid side chain, and the alpha-proton of the amino acid.

-

¹³C NMR: A complex spectrum is expected with distinct signals for the aromatic carbons of the two ring systems, the ether-linked methylene carbon, and the carbons of the amino acid backbone.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 311.13.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for N-H stretching of the amine and indole, C-H stretching of aromatic and aliphatic groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether linkage.

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the reactivity of its functional groups: the amino acid moiety, the indole ring, and the benzyloxy protecting group.

Stability

This compound is generally stable under recommended storage conditions (-20°C, protected from light).[3][5] However, like many tryptophan derivatives, it can be susceptible to oxidation, particularly at the indole ring, upon prolonged exposure to air and light. The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, but can be cleaved under specific deprotection protocols.

Key Chemical Transformations: Debenzylation

A primary chemical transformation of this compound is the removal of the benzyl protecting group to yield 5-hydroxy-DL-tryptophan. This debenzylation is a critical step in the synthesis of serotonin and its analogues.

Caption: Debenzylation of this compound.

This reaction is most commonly achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is highly efficient and typically proceeds under mild conditions, preserving the integrity of the rest of the molecule.

Part 3: Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of scientific investigation.

Precursor for Serotonin and its Analogues

This compound serves as a key precursor in the laboratory synthesis of 5-hydroxytryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin.[8][9] The synthesis of serotonin is a critical area of research for understanding and treating a variety of neurological and psychiatric disorders. The benzyloxy group provides essential protection of the 5-hydroxy functionality during multi-step syntheses of complex serotonin analogues.

Caption: Synthetic pathway from this compound to Serotonin.

Role in Peptide Synthesis

In the field of peptide chemistry, this compound is utilized as a building block for incorporating a protected 5-hydroxytryptophan residue into peptide sequences. The benzyloxy group acts as a side-chain protecting group, preventing unwanted reactions at the 5-hydroxy position during peptide coupling steps. This allows for the synthesis of peptides with site-specific modifications, which is crucial for studying protein structure and function.

Investigating Amino Acid Transport

Recent research has highlighted the role of 5-benzyloxy-L-tryptophan as a moderately potent inhibitor of the L-type amino acid transporter 1 (LAT1).[7] LAT1 is overexpressed in many types of cancer cells and is responsible for the transport of essential amino acids, making it an attractive target for anticancer drug development. The study of 5-benzyloxy-tryptophan and its derivatives helps in understanding the structure-activity relationships for LAT1 inhibition and in the design of novel cancer therapeutics.[7]

Part 4: Experimental Protocols

The following protocols provide standardized procedures for common experimental manipulations involving this compound.

Protocol for Debenzylation via Catalytic Hydrogenation

Objective: To remove the benzyl protecting group from this compound to yield 5-hydroxy-DL-tryptophan.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxy-DL-tryptophan.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol for HPLC Analysis

Objective: To analyze the purity of this compound and monitor reaction progress.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A typical mobile phase would consist of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Example Gradient:

| Time (min) | % Acetonitrile |

|---|---|

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare working standards by diluting the stock solution.

-

Set the HPLC system parameters: flow rate (e.g., 1 mL/min), column temperature (e.g., 25°C), and UV detection wavelength (e.g., 220 nm and 280 nm).

-

Inject a blank (solvent) to establish a baseline.

-

Inject the prepared standards to determine the retention time and generate a calibration curve if quantitative analysis is required.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity can be assessed by the relative area of the main peak.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[3][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone molecule in the synthesis of modified peptides and neurochemically significant compounds. Its benzyloxy-protected indole ring provides the chemical stability and selective reactivity necessary for complex multi-step syntheses. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, empowers researchers to effectively utilize this compound in advancing the fields of medicinal chemistry, neurobiology, and drug discovery. The continued exploration of its derivatives holds promise for the development of novel therapeutics targeting a range of diseases.

References

- 1. chemcd.com [chemcd.com]

- 2. echemi.com [echemi.com]

- 3. goldbio.com [goldbio.com]

- 4. 5-Benzyloxytryptophan | C18H18N2O3 | CID 97908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Benzyloxy-DL-tryptophan

Introduction

5-Benzyloxy-DL-tryptophan is a synthetically modified, non-proteinogenic amino acid of significant interest to the scientific community, particularly those in drug discovery and peptide chemistry. As a derivative of tryptophan, it incorporates a bulky benzyloxy group at the 5-position of the indole ring. This modification sterically and electronically alters the native tryptophan structure, transforming it from a simple building block into a valuable tool for chemical synthesis and a modulator of biological pathways.[1]

This guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, and key applications. It is intended for researchers and professionals who require a technical understanding of this compound for use in laboratory and development settings.

Compound Identification and Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, and its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 310.35 g/mol (also reported as 310.36 g/mol ) | [1][2] |

| IUPAC Name | 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | [3] |

| CAS Numbers | 6383-70-6, 1956-25-8 | [3] |

| Synonyms | 5-(Benzyloxy)tryptophan, DL-5-Benzyloxytryptophan, H-DL-Trp(5-OBzl)-OH | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in some organic solvents like alcohols, ethers, and ketones | [1] |

| Melting Point | Not consistently reported; related compounds like DL-Tryptophan decompose at 280-290 °C |

Note on CAS Numbers: Both CAS numbers 6383-70-6 and 1956-25-8 are frequently associated with this compound in chemical databases and supplier catalogs, often used interchangeably for the DL-racemic mixture.[3]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and effective strategy involves the benzylation of a protected 5-hydroxy-DL-tryptophan precursor.

Synthetic Pathway Overview

A logical synthetic route begins with commercially available 5-hydroxy-L-tryptophan (the protocol is adaptable for the DL-mixture).[4] The pathway involves:

-

Esterification of the carboxylic acid to prevent side reactions.

-

Nα-Boc Protection of the alpha-amino group.

-

Benzylation of the 5-hydroxyl group on the indole ring using benzyl bromide.

-

Saponification (hydrolysis) of the ester to regenerate the carboxylic acid.

-

Deprotection (acid-catalyzed cleavage) of the Boc group to yield the final product.[4]

This workflow is illustrated in the diagram below.

Caption: A five-step synthesis of 5-Benzyloxy-tryptophan from 5-Hydroxy-tryptophan.

Experimental Protocol: Synthesis from 5-Hydroxy-L-tryptophan

This protocol is adapted from established literature procedures for the L-enantiomer, which demonstrates the core chemical transformations.[4]

Step 1 & 2: Esterification and Nα-Boc Protection

-

Suspend 5-hydroxy-L-tryptophan in methanol (MeOH) and cool to 0 °C.

-

Add thionyl chloride (SOCl₂) dropwise and allow the reaction to warm to room temperature, stirring for 18 hours to form the methyl ester.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting solid in dichloromethane (CH₂Cl₂), and add diisopropylethylamine (DIEA) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the mixture for 4 hours at room temperature.

-

Perform an aqueous work-up and purify by column chromatography to isolate Nα-Boc-methyl-5-hydroxy-tryptophanate.

Step 3: Benzylation

-

Dissolve the product from the previous step in acetone.

-

Add cesium carbonate (Cs₂CO₃) and benzyl bromide.

-

Stir the reaction at room temperature for 18 hours.

-

Filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography to yield Nα-Boc-methyl-5-benzyloxy-tryptophanate.

Step 4: Saponification

-

Suspend the benzylated intermediate in a mixture of tetrahydrofuran (THF) and water (2:1).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at 5 °C for 18 hours.

-

Acidify the reaction to pH 2–3 with 1N HCl and concentrate under reduced pressure.

-

Purify by flash column chromatography to obtain Nα-Boc-5-benzyloxy-tryptophan.

Step 5: Boc Deprotection

-

Dissolve the Nα-Boc protected acid in a solution of 4N HCl in dioxane.

-

Stir the reaction at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield the final product, 5-benzyloxy-L-tryptophan hydrochloride.

Spectroscopic Characterization

-

¹H and ¹³C NMR : Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Spectra for 5-Benzyloxytryptophan are available for reference in databases such as the Spectral Database for Organic Compounds (SDBS).[3]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The exact mass is 310.13174244 Da.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Reference spectra are available in databases like SpectraBase.[3]

Applications in Research and Drug Development

The primary application of this compound in modern research is as a competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1).

Mechanism of Action: LAT1 Inhibition

LAT1 (SLC7A5) is a membrane transporter responsible for the sodium-independent uptake of large neutral amino acids, such as leucine, phenylalanine, and tryptophan, into cells.[4] In many forms of cancer, LAT1 is significantly upregulated to meet the high metabolic demand of rapidly proliferating tumor cells for these essential amino acids.[5]

By supplying amino acids for protein synthesis and metabolic processes, LAT1 plays a crucial role in cancer cell survival and growth. Consequently, inhibiting LAT1 has emerged as a promising anti-cancer strategy.[5]

5-Benzyloxy-L-tryptophan acts as a competitive inhibitor of LAT1.[4] The bulky benzyloxy group at the 5-position prevents it from being transported; instead, it occupies the binding site and blocks the entry of natural substrates. In studies using HT-29 human colon carcinoma cells, 5-benzyloxy-L-tryptophan was shown to inhibit the uptake of [³H]-L-leucine with a half-maximal inhibitory concentration (IC₅₀) of 19 µM.[4] This makes it a moderately potent inhibitor and a valuable tool compound for studying LAT1 function and for developing more potent therapeutic agents.[4]

Use in Peptide Synthesis